![molecular formula C23H24N4O5S B368514 N-{3'-乙酰基-1-[2-(2-甲氧基苯氧基)乙基]-7-甲基-2-氧代-1,2-二氢-3'H-螺[吲哚-3,2'-[1,3,4]噻二唑]-5'-基}乙酰胺 CAS No. 905787-52-2](/img/structure/B368514.png)

N-{3'-乙酰基-1-[2-(2-甲氧基苯氧基)乙基]-7-甲基-2-氧代-1,2-二氢-3'H-螺[吲哚-3,2'-[1,3,4]噻二唑]-5'-基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

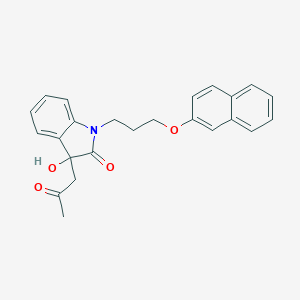

The compound is a complex organic molecule that includes several functional groups and rings, including an indole ring and a 1,3,4-thiadiazole ring . Indole derivatives are known to have diverse biological activities and are often considered as a “privileged scaffold” within the drug discovery arena . The 1,3,4-thiadiazole ring is also a common feature in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation .Chemical Reactions Analysis

Indole is a π-excessive aromatic heterocycle and is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indoles are generally crystalline and colorless in nature with specific odors .科学研究应用

Antibacterial Agents

Compounds containing the 1,3,4-thiadiazole moiety have shown considerable antibacterial activity . The specific compound could be synthesized and tested against various bacterial strains to determine its efficacy as an antibacterial agent. This application is particularly relevant in the search for new antibiotics to combat antibiotic-resistant bacteria.

Antitumor Activities

Indole derivatives, which are part of the compound’s structure, have been evaluated as potential antitumor agents . Research could focus on the compound’s ability to inhibit tumor growth or induce apoptosis in cancer cells, contributing to the development of new cancer therapies.

Enzyme Inhibition

The compound’s interaction with enzymes could be studied, particularly those involved in critical biological pathways. For instance, indole derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications . The compound could be a candidate for managing diabetes-related disorders.

Interaction with Nucleic Acids

Research has been conducted to understand the mechanism of interaction between similar molecules and nucleic acids . The compound could be studied for its ability to bind to DNA or RNA, which may have implications in gene regulation and the treatment of genetic diseases.

Synthesis of Alkaloids

Indole derivatives are prevalent moieties in alkaloids, which have significant medicinal properties . The compound could be used as a precursor in the synthesis of complex alkaloids, potentially leading to the discovery of new drugs.

Hepatitis C NS3/4A Protease Inhibition

Some indole derivatives have been explored as inhibitors of the hepatitis C NS3/4A serine protease . Given the structural similarity, the compound could be investigated for its potential to inhibit this protease, offering a new approach to treating hepatitis C.

作用机制

Target of Action

Compounds with similar structures, such as those containing 1,3,4-thiadiazole and benzimidazole moieties, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by the compound.

Mode of Action

It is known that compounds with similar structures often interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can result in the observed biological activity.

Biochemical Pathways

These could include pathways related to bacterial growth, inflammation, tumor growth, glucose metabolism, immune response, viral replication, oxidative stress, amoebic survival, helminthic survival, fungal growth, and ulcer formation .

Pharmacokinetics

Compounds with similar structures are often well absorbed and distributed throughout the body due to their high solubility in water and other polar solvents . The metabolism and excretion of these compounds would depend on their specific chemical structure and the presence of functional groups that can be metabolized by the body’s enzymatic systems.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For example, if the compound exhibits antibacterial activity, it could lead to the death of bacterial cells. If it exhibits anti-inflammatory activity, it could lead to a reduction in inflammation at the cellular level. Similarly, if it exhibits antitumor activity, it could lead to the death of tumor cells or a reduction in tumor growth .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, the temperature, and the specific type of cells or organisms present. For example, the compound’s solubility and stability could be affected by the pH of the environment, while its efficacy could be affected by the presence of other compounds or drugs that interact with the same targets .

未来方向

属性

IUPAC Name |

N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5S/c1-14-8-7-9-17-20(14)26(12-13-32-19-11-6-5-10-18(19)31-4)21(30)23(17)27(16(3)29)25-22(33-23)24-15(2)28/h5-11H,12-13H2,1-4H3,(H,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZUXXFXJWWDQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3(C(=O)N2CCOC4=CC=CC=C4OC)N(N=C(S3)NC(=O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B368432.png)

![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B368434.png)

![2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-on e](/img/structure/B368436.png)

![1-{2-[1-(2-Methoxyethyl)benzimidazol-2-ylthio]ethoxy}-4-methylbenzene](/img/structure/B368437.png)

![2-(2-((2-(3,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368438.png)

![2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368439.png)

![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)

![N-cyclopropyl-2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368442.png)

![2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368446.png)

![1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B368448.png)

![6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B368449.png)

![5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B368453.png)

![3-hydroxy-5-methyl-1-[3-(2-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368456.png)